N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide is a complex organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a tetrahydroquinoline ring, which is further linked to a tert-butylbenzamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-26(2,3)21-14-11-20(12-15-21)25(29)27-22-16-13-19-8-7-17-28(24(19)18-22)32(30,31)23-9-5-4-6-10-23/h4-6,9-16,18H,7-8,17H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSGWVQAAPODEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide typically involves multiple steps. One common method includes the coupling of benzenesulfonyl azides with proline derivatives under base-mediated conditions . This reaction often requires the use of strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and solvents like 1,2-dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using mild oxidants like iodosobenzene or 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with amines and alcohols, to form sulfonamides and sulfonate esters
Common Reagents and Conditions
Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzenesulfonyl chloride, amines, alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Sulfonamides and sulfonate esters.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antibacterial properties against Gram-positive and Gram-negative bacteria.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase IX by binding to their active sites and disrupting their normal function . Additionally, it can generate reactive oxygen species, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide .
- N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide .
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide stands out due to its unique tert-butylbenzamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide is a complex organic compound that has attracted attention for its potential biological activities. This compound integrates a sulfonamide group with a tetrahydroquinoline structure, which is known for various pharmacological properties. This article explores the biological activity of this compound based on existing research, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure
The molecular formula of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide is C26H28N2O3S. The structure features:
- Tetrahydroquinoline core : This moiety is often associated with neuroactive properties.
- Benzenesulfonyl group : Known for enhancing solubility and potential interactions with biological targets.
- tert-Butylbenzamide moiety : Contributes to the overall hydrophobic character of the compound.
The biological activity of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in bacterial cell wall synthesis and other biochemical pathways.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), potentially affecting neurotransmitter systems.
- DNA Intercalation : The tetrahydroquinoline structure may allow the compound to intercalate within DNA strands, influencing gene expression and cellular proliferation.
Biological Activity Data
Research has shown that compounds similar to N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide exhibit various biological activities. Below is a summary table of relevant findings:
Case Studies
Several studies have investigated the biological effects of compounds related to N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide:
- Antimicrobial Activity : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis.
- Neuroprotective Effects : Research indicated that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Anti-inflammatory Properties : A recent investigation revealed that certain sulfonamide compounds could downregulate pro-inflammatory cytokines in vitro and in vivo models of inflammation .
Comparative Analysis
When compared to other sulfonamide derivatives and tetrahydroquinoline-based compounds, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-tert-butylbenzamide shows unique biological profiles due to its specific structural modifications:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline | Lacks tert-butyl group; potentially less hydrophobic | Moderate antimicrobial activity |
| N-(benzenesulfonyl)-1-methyl-4-piperidone | Different nitrogen-containing ring | Enhanced CNS activity |
| N-(tert-butyl)-4-methoxybenzamide | Presence of methoxy group; altered reactivity | Increased anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
